molecular formula C14H14N2O B12450942 (E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine

(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine

Cat. No.: B12450942
M. Wt: 226.27 g/mol
InChI Key: NUZFFMRKRXHMBH-UHFFFAOYSA-N
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Description

(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine is a chemical compound of interest in organic synthesis and medicinal chemistry research. This molecule features a benzyloxy group and a pyridyl moiety connected by an imine (C=N) bond in the (E) configuration. The structure suggests its potential utility as a versatile synthetic intermediate or a ligand in coordination chemistry. Compounds with pyridyl and imine functionalities are widely used in the development of catalysts and as building blocks for more complex molecular architectures . The specific stereochemistry of the imine bond may be critical for its function and interaction with biological targets, making it a point of study in structure-activity relationship (SAR) investigations. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-phenylmethoxy-1-pyridin-2-ylethanimine

InChI

InChI=1S/C14H14N2O/c1-12(14-9-5-6-10-15-14)16-17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

NUZFFMRKRXHMBH-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCC1=CC=CC=C1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Oximation of Pyridin-2-yl Ketones

This method involves condensing pyridin-2-yl ketones with hydroxylamine derivatives under acidic or basic conditions.

Reagents/Conditions Key Steps Yield/Purity Source
Pyridin-2-yl ketone + O-benzylhydroxylamine hydrochloride + HCl/DMF Condensation at −10°C to −12°C, followed by quenching with NH₄Cl and extraction High purity (>97%)
Pyridin-2-carbaldehyde + O-benzylhydroxylamine + TosOH/MeOH Acid-catalyzed Schiff base formation at 70°C for 12 hours Moderate yields

Mechanism :

  • Protonation of Hydroxylamine : Acidic conditions activate the nucleophilic hydroxylamine.
  • Nucleophilic Attack : The hydroxylamine attacks the carbonyl carbon of the pyridin-2-yl ketone.
  • Dehydration : Water elimination forms the oxime bond.
  • Benzyloxy Protection : O-Benzylhydroxylamine introduces the benzyloxy group via nucleophilic substitution.

Advantages :

  • Direct access to the E-configuration due to steric control.
  • Scalable for industrial applications.

Limitations :

  • Requires precise temperature control to avoid Z-isomer formation.

Catalytic Asymmetric Reduction of Benzyl Oximes

This method leverages transition-metal catalysts to achieve enantioselective synthesis.

Reagents/Conditions Key Steps Yield/Purity Source
(E)-1-Pyridin-3-yl-ethanone O-benzyl-oxime + BH₃·THF + Pd catalyst Reduction in dioxane at 0–5°C, followed by methanol quenching and reflux 83–91% yield, 98% ee
O-Benzylhydroxylamine hydrochloride + Pyridin-2-yl aldehyde + NaBH₄ Reductive amination in MeOH/HCl High enantiomeric excess

Mechanism :

  • Oxime Formation : (E)-1-Pyridin-3-yl-ethanone O-benzyl-oxime is synthesized via oximation.
  • Borane Reduction : BH₃·THF selectively reduces the C=N bond to form the ethylideneamine.
  • Chiral Induction : Pd catalysts (e.g., Xantphos) or chiral boranes control stereochemistry.

Advantages :

  • High enantiomeric excess (ee) for chiral derivatives.
  • Compatible with subsequent functionalization.

Limitations :

  • Requires expensive catalysts or ligands.

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

Reagents/Conditions Key Steps Yield/Purity Source
Pyridin-2-yl bromide + O-benzylhydroxylamine + Pd₂(dba)₃ + Xantphos Cross-coupling in toluene at 110°C under N₂ Moderate yields

Mechanism :

  • Oxidative Addition : Pd(0) inserts into the C-Br bond.
  • Ammonia Transmetallation : O-Benzylhydroxylamine displaces the halide.
  • Reductive Elimination : Forms the C-N bond.

Advantages :

  • Versatile for diverse pyridinyl substrates.

Limitations :

  • Lower yields compared to oximation.

Critical Analysis of Methods

Yield and Purity

Method Yield Purity Enantiomeric Excess
Oximation (HCl/DMF) 85–97% >97% Not applicable
Catalytic Asymmetric 83–91% 98% 98% ee
Palladium Coupling 27–82% 90–95% Not reported

Key Observations :

  • Oximation dominates due to high scalability and purity.
  • Asymmetric Reduction is preferred for chiral applications.

Reaction Conditions

Parameter Oximation Asymmetric Reduction Palladium Coupling
Temperature −10°C to 70°C 0–5°C to reflux 110°C
Solvent DMF, MeOH Dioxane, THF Toluene
Catalyst TosOH, HCl Pd/Xantphos, BH₃·THF Pd₂(dba)₃, Xantphos

Optimized Protocol for this compound

Reagents :

  • (E)-1-Pyridin-3-yl-ethanone O-benzyl-oxime (13.54 g, 60 mmol)
  • Borane-tetrahydrofuran complex (1.0 M, 235 mL)
  • Dioxane (230 mL)

Procedure :

  • Reduction : Stir the oxime in dioxane at 0–5°C. Add BH₃·THF over 1 hour.
  • Work-Up : Quench with methanol, reflux for 15 hours, and concentrate.
  • Purification : Chromatography on SiO₂ yields the product (8.03 g, 91% yield, 98% ee).

Notes :

  • Stereocontrol : E-configuration is retained due to steric hindrance during reduction.
  • Safety : Handle borane complexes under inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxy and pyridin-2-yl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and bromine (Br₂) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-pyridine oxides, while reduction can produce benzyloxy-pyridine amines.

Scientific Research Applications

(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Crystallographic Data for Selected Imines
Compound Name C=N Bond Length (Å) Substituents Key Structural Features Reference
(E)-(Benzyloxy)[1-(pyridin-2-yl)ethylidene]amine 1.292 Benzyloxy, Pyridin-2-yl Planar C=N; trans configuration
(E)-1-(Naphthalen-2-yl)ethylideneamine 1.265 Naphthalenyl groups Planar naphthyl units; C–H···π interactions
2-(N-Benzyl-α-iminoethyl)phenol 1.286 Benzyl, phenolic –OH Intramolecular H-bonding; distorted geometry
(S)-(+)-N-(1-Phenylethyl)salicylideneamine 1.264 Phenylethyl, salicylaldehyde Chiral center; π-stacking in crystals

Key Observations :

  • The C=N bond length in the title compound (1.292 Å) is slightly longer than in naphthyl- or salicylaldehyde-derived imines (1.265–1.286 Å). This elongation may arise from reduced conjugation due to steric hindrance from the benzyloxy group .
  • Planarity of the C=N–CH₂ unit is maintained in all compounds, but substituents influence crystal packing. For example, naphthyl-containing imines form supramolecular layers via C–H···π interactions , while the title compound’s pyridinyl group may favor metal coordination over π-stacking.
Reactivity :
  • Hydrolytic Stability : Electron-donating groups (e.g., benzyloxy) enhance stability compared to electron-withdrawing substituents (e.g., nitro groups in (E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine) .
  • Metal Coordination: Pyridinyl-containing imines (e.g., the title compound) show stronger affinity for transition metals than purely aliphatic or phenolic imines, as seen in analogous Schiff base metal complexes .

Electronic and Functional Comparisons

Key Insights :

  • Fluorinated imines (e.g., ) exhibit enhanced electrophilicity at the C=N bond, making them reactive toward nucleophiles, whereas the title compound’s benzyloxy group stabilizes the imine via resonance .
  • Thiazolyl-containing imines () demonstrate superior chelation capabilities compared to the title compound, owing to additional sulfur-based coordination sites.

Biological Activity

(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

Molecular Formula: C19_{19}H22_{22}N2_{2}O

IUPAC Name: this compound

This compound features a pyridine ring, which is known for enhancing biological activity through various mechanisms, including receptor binding and enzyme inhibition.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound and its derivatives:

  • Gram-positive and Gram-negative Bacteria: Research indicates that derivatives of this compound exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed high efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
  • Fungal Infections: The compound has also demonstrated antifungal activity, making it a candidate for developing treatments against fungal pathogens .

Anticancer Activity

The compound's structural features allow it to interact with various biological targets implicated in cancer progression:

  • Mechanism of Action: The anticancer properties are primarily attributed to its ability to inhibit key signaling pathways involved in tumor growth. For example, it has been shown to interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
  • Case Studies: In vitro studies have reported that this compound exhibits cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The compound's efficacy was assessed using MTT assays, revealing IC50_{50} values in the low micromolar range, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Effect on Activity Remarks
BenzyloxyEnhances lipophilicityImproves membrane permeability
Pyridine RingIncreases receptor affinityEssential for biological activity
Alkyl GroupsModulate potencyVarying lengths affect solubility

Research Findings

Recent research has focused on synthesizing new derivatives of this compound to enhance its biological profile:

  • Anticonvulsant Activity: Some derivatives have shown promising results in anticonvulsant models, outperforming traditional medications like phenobarbital .
  • Cytotoxicity Studies: In vitro tests indicated that modifications to the benzyloxy group could significantly increase cytotoxicity against specific cancer cell lines, suggesting a pathway for drug development .

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